1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene
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Overview
Description
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is an organic compound characterized by a cyclopropyl ring substituted with two phenyl groups and a phenylpropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane typically involves the reaction of 1-chloro-1-methyl-2,2-diphenylcyclopropane with magnesium in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is initiated by the addition of a trace amount of iodine and is stirred at 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane involves its interaction with molecular targets such as sodium channels. It acts as a sodium channel blocker, which is crucial for its antiarrhythmic effects. The compound also exhibits moderate calcium channel blocking effects and prolongs the action potential duration through potassium channel blocking .
Comparison with Similar Compounds
Similar Compounds
Cibenzoline: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.
Ecipramidil: Another compound in the same class with similar applications.
Uniqueness
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Properties
CAS No. |
94597-03-2 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2,2-diphenylcyclopropyl)propan-2-ylbenzene |
InChI |
InChI=1S/C24H24/c1-23(2,19-12-6-3-7-13-19)22-18-24(22,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,18H2,1-2H3 |
InChI Key |
JTTBUWRIQWKZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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